Cas no 24338-53-2 (3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)-)
![3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)- structure](https://de.kuujia.com/scimg/cas/24338-53-2x500.png)
24338-53-2 structure
Produktname:3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)-
3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)-
- Nagilactone C
- 3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethy
- NSC 117884
- NSC 211500
- (1S,2S,4R,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione
- dihydroxy-isopropyl-dimethyl-[?]dione
- DTXSID401019971
- 3J2
- NagilactoneC
- 38MVA8L9PT
- Podolactone B, 7, 8-deepoxy-8,14-didehydro-15,16-dideoxy-7-hydroxy-, (7.beta.)-
- NSC211500
- 3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione, 1aalpha,2,2a,4abeta,4bbeta,5,9b,9calpha-octahydro-2alpha,5alpha-dihydroxy-6-isopropyl-2abeta,9balpha-dimethyl- (8CI) Podolactone B, 7,8-deepoxy-8,14-didehydro-15,16-dideoxy-7-hydroxy-, (1alpha,2alpha,7beta)-
- FS-8707
- (1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)-1a,2,2a,4a,4b,5,9b,9c-Octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-3H,8H-furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione
- (1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)-2,5-dihydroxy-2a,9b-dimethyl-6-(propan-2-yl)-1a,2,2a,4a,4b,5,9b,9c-octahydro-3H,8H-oxireno[5,6][2]benzofuro[7,1-fg]isochromene-3,8-dione
- Podolactone B, 7,8-deepoxy-8,14-didehydro-15,16-dideoxy-7-hydroxy-, (1alpha,2alpha,7beta)-
- CS-0023609
- CHEMBL487996
- HY-N3215
- NSC-211500
- NSC117884
- NSC-117884
- C19H22O7
- (1S, 2S, 4R, 5R, 6R, 9S, 10R, 17R)-5, 10-dihydroxy-1, 6-dimethyl-12-propan-2-yl-3, 8, 13-trioxapentacyclo[7.7.1.02, 4.06, 17.011, 16]heptadeca-11, 15-diene-7, 14-dione
- 3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione, 1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-, (1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)-
- AKOS040762092
- 24338-53-2
- Podolactone B,8-deepoxy-8,14-didehydro-15,16-dideoxy-7-hydroxy-, (7.beta.)-
- NAGILACTONE
- 5,10-Dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione
- (1S,2S,4R,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.0^{2,4.0^{6,17.0^{11,16]heptadeca-11,15-diene-7,14-dione
- Neuro_000110
- CHEMBL176006
- NS00067922
- NAGILACTONE C (RICE UNIVERSITY)
- BDBM50044557
- DTXCID301477831
- (1S,2S,4R,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo(7.7.1.02,4.06,17.011,16)heptadeca-11,15-diene-7,14-dione
-
- Inchi: InChI=1S/C19H22O7/c1-6(2)11-9-7(5-8(20)24-11)18(3)14-12(10(9)21)26-17(23)19(14,4)15(22)13-16(18)25-13/h5-6,10,12-16,21-22H,1-4H3/t10-,12-,13-,14?,15+,16-,18-,19-/m1/s1
- InChI-Schlüssel: DGNOPGIIPQKNHD-SWMWYGQNSA-N
- Lächelt: CC(C1OC(=O)C=C2[C@]3([C@@H]4O[C@@H]4[C@H](O)[C@]4(C)C(O[C@H]([C@H](O)C=12)C34)=O)C)C
Berechnete Eigenschaften
- Genaue Masse: 362.13700
- Monoisotopenmasse: 362.13655304g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 1
- Komplexität: 811
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topologische Polaroberfläche: 106Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 290 ºC
- Siedepunkt: 667.3±55.0 °C at 760 mmHg
- Flammpunkt: 244.9±25.0 °C
- Löslichkeit: Leicht löslich (3 g/l) (25°C),
- PSA: 109.50000
- LogP: 0.75770
- Dampfdruck: 0.0±4.6 mmHg at 25°C
3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)- Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N73040-5mg |
Nagilactone C |
24338-53-2 | 5mg |
¥5280.0 | 2022-04-27 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4623-1 mg |
Nagilactone C |
24338-53-2 | 1mg |
¥2675.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4623-1mg |
Nagilactone C |
24338-53-2 | 1mg |
¥ 4780 | 2024-07-19 | ||
TargetMol Chemicals | TN4623-1 mg |
Nagilactone C |
24338-53-2 | 98% | 1mg |
¥ 4,780 | 2023-07-10 | |
A2B Chem LLC | AF36339-5mg |
Nagilactone C |
24338-53-2 | 98.0% | 5mg |
$660.00 | 2024-04-20 |
3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)- Verwandte Literatur
-
Sh? It?,M. Kodama,M. Sunagawa,M. Koreeda,K. Nakanishi J. Chem. Soc. D 1971 855
-
Joseph N. Yong,Fidele Ntie-Kang RSC Adv. 2015 5 26580
-
Sh? It?,Makoto Sunagawa,Mitsuaki Kodama,Hinako Honma,Toshio Takahashi J. Chem. Soc. D 1971 91b
-
4. Inter- and intra-molecular reactions of allene-1,3-dicarboxylic acid esters with 2-vinylfurans and 2-vinylthiophenes. A potential route to a BC ring precursor of the nagilactonesColin P. Dell,Edward H. Smith,Dennis Warburton J. Chem. Soc. Perkin Trans. 1 1985 747
24338-53-2 (3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)-) Verwandte Produkte
- 19891-51-1(Nagilactone B)
- 332872-86-3(<br>N-(2-Bromo-phenyl)-2-(5-cyclohexyl-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl) -acetamide)
- 1217042-64-2(N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride)
- 2639442-58-1(tert-butyl 3-(2-aminocyclopentyl)sulfanylpropanoate)
- 91961-86-3(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol)
- 1804131-61-0(1-Chloro-3-(3-(chloromethyl)-2-methylphenyl)propan-2-one)
- 941921-36-4(6-(2-hydroxypropyl)-4-4-(methylsulfanyl)phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione)
- 2549026-77-7(4-(4-Methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine)
- 247573-13-3(5-Chloro-6,7-dimethoxy-3H-quinazolin-4-one)
- 1396628-56-0(N-(2-methoxyethyl)-N-[(pyridin-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide)
Empfohlene Lieferanten
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz
